molecular formula C7H8FNO B1466160 (5-Fluoro-2-methylpyridin-3-yl)methanol CAS No. 959616-50-3

(5-Fluoro-2-methylpyridin-3-yl)methanol

Cat. No. B1466160
CAS RN: 959616-50-3
M. Wt: 141.14 g/mol
InChI Key: CASOFZLKOLSCJL-UHFFFAOYSA-N
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Description

“(5-Fluoro-2-methylpyridin-3-yl)methanol” is a chemical compound with the empirical formula C7H8FNO . It has a molecular weight of 141.14 . This compound is usually available in solid form .


Molecular Structure Analysis

The molecular structure of “(5-Fluoro-2-methylpyridin-3-yl)methanol” can be represented by the SMILES string OCC1=CN=CC(F)=C1 . This indicates that the molecule consists of a pyridine ring with a fluoro group at the 5th position and a methyl group at the 2nd position. A methanol group is attached to the 3rd position of the pyridine ring .


Physical And Chemical Properties Analysis

“(5-Fluoro-2-methylpyridin-3-yl)methanol” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Radiopharmaceutical Synthesis

The compound is used in the synthesis of fluorinated pyridines , which are crucial in creating imaging agents for positron emission tomography (PET). These agents are used in local radiotherapy for cancer, providing a way to visualize and target tumors .

Agricultural Chemistry

In agriculture, fluorinated pyridines, such as (5-Fluoro-2-methylpyridin-3-yl)methanol, are introduced into lead structures to improve physical, biological, and environmental properties. They are part of the development of new agricultural products with enhanced efficacy and reduced environmental impact .

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its presence in a molecule can significantly alter the molecule’s reactivity and stability, making it valuable for synthesizing novel organic compounds .

Pharmaceutical Development

Fluorine atoms in pharmaceuticals can greatly influence drug properties, such as potency, selectivity, and metabolic stability. (5-Fluoro-2-methylpyridin-3-yl)methanol is used to introduce fluorine into drug candidates, potentially leading to more effective medications .

Material Science

In material science, the introduction of fluorinated compounds can result in materials with unique properties like increased resistance to solvents and thermal stability. This compound could be used to synthesize new materials with these desirable characteristics .

Green Chemistry

The compound is involved in green chemistry applications, where it’s used in processes that aim to reduce or eliminate the use and generation of hazardous substances. Its use in flow synthesis is an example of a greener approach to chemical production .

Catalysis

(5-Fluoro-2-methylpyridin-3-yl)methanol can act as a ligand in catalytic systems, influencing the outcome of chemical reactions. It can modify the reactivity of catalysts and enable more efficient and selective transformations .

Analytical Chemistry

In analytical chemistry, fluorinated pyridines are used as standards and reagents. Their unique properties make them suitable for use in various analytical techniques, such as chromatography and spectroscopy, to identify and quantify other substances .

properties

IUPAC Name

(5-fluoro-2-methylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5-6(4-10)2-7(8)3-9-5/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASOFZLKOLSCJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Fluoro-2-methylpyridin-3-yl)methanol

Synthesis routes and methods

Procedure details

To a solution of 0.49 g of 5-fluoro-3-((methoxymethoxy)methyl)-2-methylpyridine in 20 mL of dioxane, 10 mL of 6.0 mol/L hydrochloric acid was added, and the mixture was stirred at 30 to 40° C. for 1 hour. Thereto were added water and ethyl acetate, and the mixture was adjusted to pH 5.5 with a 20% aqueous sodium hydroxide solution and a saturated aqueous sodium hydrogen carbonate solution. The organic layer was separated, and the aqueous layer was extracted with ethyl acetate twice. The organic layer and the extract were combined, the resultant solution was washed with water and a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure to obtain 0.41 g of (5-fluoro-2-methylpyridin-3-yl)methanol as a light yellow oily substance.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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